methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate is a fluorinated organic compound with the molecular formula C9H6F5NO2. This compound is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pentafluoroethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The pyridine ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: As a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
Ethyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a lead compound in drug discovery and material science applications .
Properties
CAS No. |
1816285-58-1 |
---|---|
Molecular Formula |
C9H6F5NO2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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